![molecular formula C15H11BrN2OS B2989733 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 331418-71-4](/img/structure/B2989733.png)

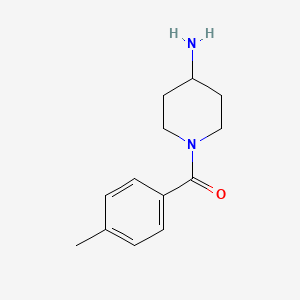

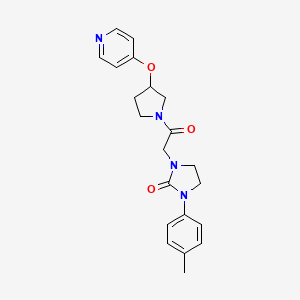

2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” is a chemical compound with a molecular weight of 497.48 . It is used extensively in scientific research due to its unique structure, which allows for diverse applications such as drug development, material synthesis, and catalysis.

Molecular Structure Analysis

The molecular structure of “2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” is complex, with a linear formula of C24H21BrN2OS2 . It contains several functional groups, including a bromobenzyl group, a phenyl group, and an oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” include a molecular weight of 320.21 g/mol . It has a complex structure with a high degree of molecular complexity .Applications De Recherche Scientifique

Antitubercular Agents

The development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles has been reported for their selective antitubercular activity against both replicating and nonreplicating Mycobacterium tuberculosis strains. These compounds showed outstanding in vitro activity with minimum inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect was highlighted due to the lack of activity against other bacteria or fungi tested. The oxadiazole and thiadiazole derivatives exhibited low in vitro toxicities and showed no mutagenic activity in several genotoxicity assays, making them particularly interesting for further antitubercular studies (Karabanovich et al., 2016).

Antimicrobial Activity

Research into 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has indicated its low effectiveness against certain bacterial species but high antileishmanial activity. This suggests potential for this compound and related derivatives in the treatment of leishmaniasis and other bacterial infections, pending further in vivo studies and experimental models (Ustabaş et al., 2020).

Corrosion Inhibitor for Mild Steel

The thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium were studied. The compound showed high efficiency as a corrosion inhibitor, indicating its potential application in protecting steel structures from acid corrosion. This research provides insight into the inhibitory behavior of oxadiazole derivatives and their potential industrial applications (Bouklah et al., 2006).

Antibacterial and Acetyl Cholinesterase Inhibitors

Another study synthesized 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides and evaluated them for antibacterial activity and acetyl cholinesterase inhibition. These derivatives displayed weak enzyme inhibitory and antibacterial actions, with some compounds showing notable activity, suggesting their therapeutic potential in relevant applications (Siddiqui et al., 2017).

Antimicrobial and Hemolytic Agents

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized to assess their antimicrobial and hemolytic activities. The findings revealed that most compounds were active against selected microbial species, indicating their potential as antimicrobial agents with less toxicity, except for one derivative with higher cytotoxicity (Rehman et al., 2016).

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJAOINOTAKOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2989650.png)

![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)

![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2989658.png)

![N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2989661.png)

![N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2989667.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2989669.png)